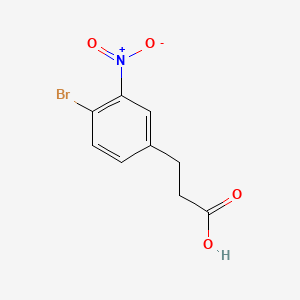

3-(4-Bromo-3-nitrophenyl)propanoic acid

Description

Properties

IUPAC Name |

3-(4-bromo-3-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c10-7-3-1-6(2-4-9(12)13)5-8(7)11(14)15/h1,3,5H,2,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIPFASGZVCFKGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)O)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30671924 | |

| Record name | 3-(4-Bromo-3-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211311-93-1 | |

| Record name | 3-(4-Bromo-3-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Bromo 3 Nitrophenyl Propanoic Acid and Its Analogs

Classical Approaches to Substituted Phenylpropanoic Acid Scaffolds

The traditional synthesis of substituted phenylpropanoic acids like 3-(4-Bromo-3-nitrophenyl)propanoic acid relies on a series of well-established electrophilic aromatic substitution and side-chain manipulation reactions. The success of these classical routes hinges on the careful consideration of directing effects of the substituents and the order in which they are introduced to the aromatic ring.

Bromination Strategies for Aromatic Rings

Electrophilic aromatic substitution is the cornerstone of introducing a bromine atom onto an aromatic ring. This reaction typically involves the use of molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The catalyst polarizes the Br-Br bond, generating a potent electrophile (Br⁺) that is attacked by the electron-rich benzene (B151609) ring. The regiochemical outcome of the bromination is dictated by the directing effects of the substituents already present on the ring. Activating groups (ortho-, para-directing) will favor substitution at the positions ortho and para to them, while deactivating groups (meta-directing) will direct the incoming electrophile to the meta position.

For instance, the bromination of 3-phenylpropanoic acid would primarily yield 3-(4-bromophenyl)propanoic acid because the alkylpropanoic acid side chain is an ortho-, para-directing group.

| Reagent System | Description |

| Br₂ / FeBr₃ | Standard and widely used method for electrophilic aromatic bromination. The Lewis acid catalyst polarizes the bromine molecule. |

| N-Bromosuccinimide (NBS) | Often used for radical bromination at the benzylic position of an alkyl side chain, but can also be used for aromatic bromination under specific conditions, typically with an acid catalyst. |

Nitration Strategies for Aromatic Rings

Nitration is another fundamental electrophilic aromatic substitution reaction, used to introduce a nitro (-NO₂) group onto an aromatic ring. The most common method employs a reagent known as "mixed acid," which is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). wikipedia.org The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. wikipedia.org

Similar to bromination, the position of nitration is governed by the directing effects of existing substituents. wikipedia.org For example, nitrating a compound with a para-directing group will result in a mixture of ortho and para isomers. Conversely, a meta-directing group will yield the meta-substituted product. The nitro group itself is a strong deactivating, meta-directing group. libretexts.org

| Reagent System | Description |

| HNO₃ / H₂SO₄ (Mixed Acid) | The most common and industrially significant method for aromatic nitration. Generates the nitronium ion (NO₂⁺) in situ. wikipedia.org |

| Nitronium Tetrafluoroborate (NO₂BF₄) | A stable salt of the nitronium ion that can be isolated and used for nitration without the need for mixed acid. |

| Nitric Acid / Acetic Anhydride (B1165640) | A milder nitrating system, which can be useful for substrates that are sensitive to strong acids. |

Formation of the Propanoic Acid Side Chain

Several classical methods exist for the installation of a propanoic acid side chain onto a benzene ring. The choice of method often depends on the available starting materials and the compatibility of other functional groups on the ring.

One common approach involves the hydrogenation of cinnamic acid or its derivatives. Cinnamic acid, which contains a carboxylic acid attached to a propenyl group on the benzene ring, can be reduced to phenylpropanoic acid by catalytic hydrogenation, effectively saturating the carbon-carbon double bond. wikipedia.org

Another versatile method is the Friedel-Crafts acylation followed by reduction. The aromatic ring can be acylated with propanoyl chloride or propanoic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form a propiophenone (B1677668) derivative. The ketone of the acyl side chain can then be reduced to a methylene (B1212753) (-CH₂) group using methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). libretexts.orglibretexts.org

| Method | Starting Material Example | Key Steps |

| Hydrogenation | Cinnamic Acid | Catalytic hydrogenation (e.g., H₂, Pd/C) to reduce the C=C double bond. wikipedia.org |

| Friedel-Crafts Acylation & Reduction | Benzene | 1. Acylation with propanoyl chloride/AlCl₃. 2. Reduction of the resulting ketone (e.g., Clemmensen or Wolff-Kishner). libretexts.org |

| Hydrolysis of Nitriles | 2-Phenylethyl cyanide | Hydrolysis of the nitrile group (-CN) to a carboxylic acid (-COOH) using acid or base. |

Multi-step Linear Synthesis Routes

The synthesis of this compound requires a strategic sequence of the aforementioned classical reactions. The order of the bromination and nitration steps is critical to achieving the desired 1,2,4-substitution pattern, due to the powerful influence of substituent directing effects. libretexts.org

A plausible and effective linear synthesis route would proceed as follows:

Bromination of Phenylpropanoic Acid: The synthesis can begin with 3-phenylpropanoic acid. Electrophilic bromination using Br₂ and FeBr₃ would be directed by the ortho-, para-directing propanoic acid side chain. This step would selectively yield 3-(4-bromophenyl)propanoic acid as the major product due to steric hindrance at the ortho positions.

Nitration of 3-(4-bromophenyl)propanoic acid: The second step involves the nitration of the brominated intermediate. In this molecule, both the bromine atom and the propanoic acid side chain are ortho-, para-directors. The nitration will preferentially occur at the position that is ortho to the bromine atom and meta to the propanoic acid side chain (position 3). This regioselectivity is favored because the position is activated by the bromine and less sterically hindered than the position ortho to the side chain. This step yields the final target compound, this compound.

An alternative starting point, such as nitrobenzene, is generally unsuitable for subsequent Friedel-Crafts reactions to add the side chain, as the strongly deactivating nitro group inhibits this type of electrophilic substitution. quora.com Similarly, starting with nitration of phenylpropanoic acid would lead to the 3-nitro isomer, making the subsequent introduction of bromine at the 4-position challenging.

Advanced Synthetic Routes for Enhanced Efficiency and Selectivity

Modern organic synthesis often seeks to improve upon classical methods by employing more sophisticated and efficient reactions. Transition metal-catalyzed reactions, in particular, have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.

Transition Metal-Catalyzed Coupling Reactions for Aryl-Halogen Bonds

Transition metal-catalyzed cross-coupling reactions provide powerful alternatives for forming bonds to an aromatic ring. These reactions are known for their high efficiency, functional group tolerance, and predictable selectivity. rsc.org While a direct application to the final step of forming the C-Br bond in this compound is less common than classical bromination, these methods are invaluable for creating complex analogs or precursors.

For example, a palladium-catalyzed reaction like the Suzuki coupling could be envisioned to construct the core aromatic structure. researchgate.net A synthetic strategy could involve coupling an appropriately substituted boronic acid with an aryl halide. For instance, a di-halo-nitrobenzene derivative could be coupled with a reagent containing the propanoic acid side chain precursor.

Another relevant area is the palladium-catalyzed conversion of aryl chlorides, triflates, or nonaflates into nitroaromatics. organic-chemistry.org This modern approach to nitration can offer advantages in scope and functional group compatibility over traditional mixed-acid conditions, potentially allowing for the introduction of the nitro group late in the synthesis on a complex, functionalized molecule. organic-chemistry.org These advanced methods offer synthetic chemists a broader toolkit to construct complex molecules with greater precision and efficiency. researchgate.netchemrevlett.com

Stereoselective and Asymmetric Synthesis of Chiral Precursors

The synthesis of chiral precursors for 3-arylpropanoic acids, a class to which this compound belongs, is of significant interest due to the prevalence of these motifs in pharmaceuticals. Asymmetric synthesis aims to produce enantiomerically pure compounds, which often exhibit distinct biological activities.

One established method involves the use of chiral auxiliaries. For instance, (4S)-3-(3-arylpropanoyl)-4-isopropyl-2-oxazolidinones can be used as chiral synthons. acs.org The oxidative homocoupling of these derivatives, employing reagents like LDA−TiCl4, facilitates the stereospecific formation of carbon-carbon bonds. acs.org This approach allows for the creation of specific stereocenters which, after subsequent chemical manipulation and cleavage of the auxiliary, can yield chiral 3-arylpropanoic acid derivatives.

Another strategy employs organometallic chiral auxiliaries, such as the iron chiral auxiliary [(η5-C5H5)Fe(CO)(PPh3)]. This auxiliary can exert a high degree of stereochemical control in carbon-carbon bond-forming reactions of its attached acyl ligands. iupac.org For example, Michael addition reactions of alkyl lithiums to E-α,β-unsaturated acyl complexes attached to the iron auxiliary proceed with complete stereocontrol over the two newly formed chiral centers. iupac.org Subsequent oxidative decomplexation releases the chiral acid derivative. This methodology has been successfully applied to the asymmetric synthesis of various complex molecules. iupac.org

These methods underscore the importance of chiral auxiliaries in guiding the stereochemical outcome of reactions, enabling the synthesis of optically active precursors that can be converted into chiral analogs of this compound.

Biocatalytic Approaches in the Synthesis of Related Compounds

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity and mild reaction conditions. cphi-online.comnih.gov For the synthesis of chiral propanoic acid derivatives and related compounds, enzymes such as lipases, dehydrogenases, and laccases are employed.

Lactate dehydrogenases (LDHs), for example, are used in the asymmetric synthesis of chiral α-hydroxypropanoic acids. researchgate.netnih.gov These enzymes can catalyze the reduction of α-keto acids to their corresponding chiral hydroxy acids with excellent stereoselectivity. researchgate.netnih.gov By selecting the appropriate LDH (e.g., d-LDH or l-LDH), either the (R)- or (S)-enantiomer can be produced with high enantiomeric excess (>99.5%). nih.gov This approach is particularly valuable for producing versatile chiral intermediates for the pharmaceutical industry. researchgate.netnih.gov

Lipases, such as Candida antarctica lipase (B570770) B (CalB) and Rhizomucor miehei lipase, are widely used for the enantioselective esterification of chiral acids. mdpi.com These enzymes can differentiate between the enantiomers of a racemic acid, selectively catalyzing the esterification of one, which allows for the kinetic resolution of the mixture. This strategy has been effectively applied to the synthesis of hydrophilic derivatives of ibuprofen, a well-known 2-arylpropanoic acid, by attaching it to polyalcohols like glycerol. mdpi.com

Furthermore, enzymes can be used for the functionalization of aromatic rings. Laccases, which are multicopper oxidases, can catalyze the oxidation of various phenolic substrates. nih.gov This capability can be harnessed for reactions like iodination, significantly enhancing the biological properties of the parent molecule. nih.gov While not a direct synthesis of the propanoic acid side chain, such biocatalytic modifications of the aromatic ring are relevant for creating diverse analogs.

Flow Chemistry and Continuous Synthesis Techniques

Flow chemistry, or continuous synthesis, offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, enhanced reproducibility, and easier scalability. These benefits are particularly relevant for reactions involving hazardous reagents or intermediates, such as nitration.

The synthesis of nitroaromatic compounds, a key feature of this compound, can be performed more safely and efficiently in microreactors. Continuous flow nitration allows for precise control over reaction temperature and residence time, minimizing the formation of di-nitrated or other byproducts and reducing the risks associated with handling concentrated nitric and sulfuric acids.

While specific literature on the complete continuous synthesis of this compound is not prevalent, the principles of flow chemistry are well-established for the individual transformations required (nitration, bromination, C-C bond formation). Applying these techniques could lead to a more efficient, safer, and scalable manufacturing process for this compound and its analogs.

Optimization of Reaction Conditions and Yields

The optimization of reaction parameters is critical for maximizing product yield, minimizing impurities, and ensuring an efficient and cost-effective synthesis. Key variables include solvent, temperature, catalyst, and reaction time.

Solvent Effects and Temperature Control

The choice of solvent can profoundly influence reaction kinetics, selectivity, and yield. In the synthesis of nitroaromatic compounds, solvent polarity can affect the rate of reaction. For example, studies on the reduction of 4-nitrophenol (B140041) have shown that the catalytic activity and reaction rate increase with solvent polarity, being highest in water. nih.gov Conversely, in other reactions, non-polar solvents like benzene or toluene (B28343) may be preferred. researchgate.net The solubility of reactants and reagents in the chosen solvent is also a critical factor for achieving a homogeneous reaction mixture and efficient conversion.

Temperature is another crucial parameter that must be precisely controlled. For many organic reactions, increasing the temperature can increase the reaction rate. However, it can also lead to the formation of undesired byproducts. researchgate.net An optimal temperature must be identified where the desired reaction proceeds at a reasonable rate while minimizing side reactions. For instance, in a microwave-assisted synthesis, a temperature of 110 °C was found to be optimal, with lower temperatures resulting in reduced yields and higher temperatures offering no significant improvement. researchgate.net In some stereoselective reactions, lowering the temperature can enhance the enantiomeric excess of the product. nih.gov

The table below illustrates the impact of temperature on product yield in a representative synthesis.

| Entry | Temperature (°C) | Yield (%) |

| 1 | 90 | 71 |

| 2 | 100 | 85 |

| 3 | 110 | 91 |

| 4 | 120 | 87 |

| Data adapted from a representative optimization study. researchgate.net |

Catalyst Selection and Ligand Design

Catalysts play a pivotal role in modern organic synthesis, enabling transformations that would otherwise be inefficient or impossible. For the synthesis of this compound and its analogs, catalysts are crucial for steps such as C-C bond formation (e.g., Heck, Suzuki, or Sonogashira couplings) and stereoselective reactions.

The choice of catalyst can dramatically affect the reaction's outcome. For example, in the Michael addition reaction for the synthesis of 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid derivatives, using 1,4-diazabicyclo[2.2.2]octane (DABCO) as the catalyst resulted in a significantly better E:Z isomer ratio compared to triethylamine. nih.gov In transition-metal-catalyzed reactions, the metal center (e.g., palladium, rhodium, copper) and its associated ligands determine the catalyst's activity and selectivity.

In asymmetric synthesis, the design of chiral ligands is paramount for achieving high enantioselectivity. The ligand coordinates to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. For instance, Rh-catalyzed intramolecular olefin aziridination is a key step in the stereoselective synthesis of (-)-agelastatin A, where the choice of a specific rhodium catalyst, bis[rhodium(α,α,α′,α′-tetramethyl-1,3-benzenedipropionic acid)], is critical for the reaction's success. researchgate.net

The following table shows how different catalysts can affect the yield and enantioselectivity of a reaction.

| Entry | Catalyst | Solvent | Yield (%) | ee (%) |

| 1 | C1 | DCM | 85 | 34 |

| 2 | C2 | DCM | 93 | -66 |

| 3 | C4 | DCM | 96 | -80 |

| 4 | C8 | DCM | 90 | 93 |

| Data adapted from an organocatalysis optimization study. acs.org |

Purification Strategies and Scale-up Considerations

The final stages of any chemical synthesis involve the purification of the desired product and consideration of how the process can be scaled up for larger production.

Purification is essential to remove unreacted starting materials, catalysts, reagents, and byproducts. Common laboratory-scale purification techniques for compounds like this compound include column chromatography, preparative thin-layer chromatography (TLC), and recrystallization. For instance, silica (B1680970) gel column chromatography is frequently used to isolate nitroaromatic products. acs.org Reversed-phase high-performance liquid chromatography (HPLC) is another powerful technique for purifying polar compounds and separating closely related isomers. nih.gov

Chemical Reactivity and Transformations of 3 4 Bromo 3 Nitrophenyl Propanoic Acid

Reactivity of the Aromatic Ring

The aromatic ring of 3-(4-bromo-3-nitrophenyl)propanoic acid is rendered significantly electron-deficient by the presence of the strongly electron-withdrawing nitro group. This electronic characteristic is the primary determinant of the ring's reactivity towards both electrophilic and nucleophilic substitution reactions.

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. masterorganicchemistry.com The rate and regioselectivity of EAS reactions are heavily influenced by the substituents already present on the ring. sigmaaldrich.com In the case of this compound, the aromatic ring is substituted with a nitro group, a bromine atom, and a propanoic acid side chain.

Nitro Group (-NO₂): This is a powerful deactivating group due to its strong electron-withdrawing nature (both by induction and resonance). It significantly reduces the nucleophilicity of the aromatic ring, making EAS reactions much more difficult to achieve compared to benzene (B151609). It directs incoming electrophiles to the meta position.

Bromine Atom (-Br): As a halogen, bromine is a deactivating group due to its electron-withdrawing inductive effect. However, it is an ortho, para-director because it can donate a lone pair of electrons through resonance, stabilizing the cationic intermediate (the sigma complex) when substitution occurs at these positions. mdpi.com

Propanoic Acid Side Chain (-CH₂CH₂COOH): The alkyl chain is weakly activating, but the carboxylic acid group is weakly deactivating. As a whole, the side chain is considered a weakly deactivating group and an ortho, para-director.

Table 1: Summary of Substituent Effects on EAS Reactivity

| Substituent | Position | Electronic Effect | Directing Influence | Overall Impact on Ring |

| -NO₂ | C-3 | Strong Electron-Withdrawing | meta-director | Strong Deactivation |

| -Br | C-4 | Inductively Withdrawing, Resonantly Donating | ortho, para-director | Deactivation |

| -CH₂CH₂COOH | C-1 | Weakly Electron-Withdrawing | ortho, para-director | Weak Deactivation |

Aromatic rings that are electron-poor due to the presence of strong electron-withdrawing groups can undergo nucleophilic aromatic substitution (SNAr). nih.gov This reaction is particularly efficient when an electron-withdrawing group is positioned ortho or para to a good leaving group, such as a halide. researchgate.net

In this compound, the nitro group is located at the C-3 position, which is ortho to the bromine atom at C-4. This specific arrangement strongly activates the ring for SNAr, making the bromine atom susceptible to displacement by a wide range of nucleophiles. organic-chemistry.org The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net The negative charge in this intermediate is effectively delocalized onto the ortho-nitro group, which is a crucial factor in stabilizing the intermediate and facilitating the reaction. In the second step, the leaving group (bromide ion) is eliminated, restoring the aromaticity of the ring.

Due to this activation, the molecule is expected to react readily with various nucleophiles to replace the bromine atom.

Table 2: Potential SNAr Reactions of this compound

| Nucleophile | Reagent Example | Expected Product |

| Hydroxide (B78521) | Sodium hydroxide (NaOH) | 3-(4-Hydroxy-3-nitrophenyl)propanoic acid |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 3-(4-Methoxy-3-nitrophenyl)propanoic acid |

| Amine | Ammonia (NH₃) or primary/secondary amines | 3-(4-Amino-3-nitrophenyl)propanoic acid or corresponding substituted amine |

| Thiolate | Sodium thiophenoxide (NaSPh) | 3-(4-(Phenylthio)-3-nitrophenyl)propanoic acid |

Reactions Involving the Bromine Atom

The bromine atom is a key functional handle on the molecule, primarily serving as a leaving group in substitution and cross-coupling reactions.

Direct nucleophilic substitution of the bromine atom via standard Sₙ1 or Sₙ2 mechanisms does not occur on the aromatic ring. The Sₙ2 pathway is inhibited by the steric hindrance of the benzene ring, which prevents the required backside attack of the nucleophile. researchgate.net The Sₙ1 pathway is energetically unfavorable because it would require the formation of a highly unstable aryl cation. Therefore, the reactivity of the bromine atom as a leaving group is almost exclusively channeled through the SNAr mechanism (as described in section 3.1.2) or through metal-catalyzed processes.

The carbon-bromine bond in this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. libretexts.org

Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. nih.gov this compound (typically after esterification of the carboxylic acid to prevent side reactions) can be coupled with various alkenes in the presence of a palladium catalyst and a base. This would result in the formation of a new carbon-carbon bond at the C-4 position, replacing the bromine atom.

Suzuki Reaction: The Suzuki reaction is a versatile method for creating carbon-carbon bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or boronic ester. sigmaaldrich.com The reaction is catalyzed by a palladium complex and requires a base. The bromine atom of this compound makes it a suitable coupling partner for a wide array of organoboron reagents, enabling the synthesis of various biaryl compounds and other complex structures.

Table 3: Examples of Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner Example | Catalyst System (Typical) | Expected Product Structure |

| Heck Reaction | Styrene | Pd(OAc)₂, PPh₃, Et₃N | 3-(3-Nitro-4-styrylphenyl)propanoic acid |

| Ethyl acrylate | Pd(OAc)₂, P(o-tol)₃, Et₃N | Ethyl 3-(4-(3-ethoxy-3-oxoprop-1-en-1-yl)-3-nitrophenyl)propanoate | |

| Suzuki Reaction | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-(3-Nitro-[1,1'-biphenyl]-4-yl)propanoic acid |

| Thiophene-2-boronic acid | Pd(dppf)Cl₂, K₂CO₃ | 3-(3-Nitro-4-(thiophen-2-yl)phenyl)propanoic acid |

Transformations of the Nitro Group

The nitro group is a highly versatile functional group that can be transformed into a variety of other nitrogen-containing functionalities, most commonly through reduction. The reduction of aromatic nitro compounds is a fundamental reaction in organic synthesis.

The nitro group of this compound can be reduced to an amine group (-NH₂) under various conditions. This transformation is particularly useful as it converts the strongly electron-withdrawing nitro group into a strongly electron-donating amino group, fundamentally altering the electronic properties and reactivity of the aromatic ring. The resulting 3-(3-amino-4-bromophenyl)propanoic acid can then be used in further synthetic steps, such as diazotization followed by Sandmeyer reactions or as a nucleophile itself.

Common methods for the reduction of an aromatic nitro group to an amine include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel.

Metal-Acid Systems: Employing metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).

Other Reducing Agents: Reagents like sodium hydrosulfite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also effect this transformation, sometimes with greater chemoselectivity.

Under carefully controlled conditions, it is also possible to achieve partial reduction to intermediate oxidation states, such as hydroxylamines, although the complete reduction to the amine is the most common outcome.

Table 4: Common Reagents for the Reduction of the Aromatic Nitro Group

| Reagent(s) | Product Functional Group | Notes |

| H₂, Pd/C | Amine (-NH₂) | A common, clean method. May also reduce other functional groups under certain conditions. |

| Fe, HCl or NH₄Cl | Amine (-NH₂) | A classic and cost-effective method often used in industrial processes. |

| Sn, HCl | Amine (-NH₂) | Effective but can be harsher than other methods. |

| SnCl₂ | Amine (-NH₂) | A milder reducing agent. |

| Na₂S₂O₄ | Amine (-NH₂) | Useful for its selectivity in the presence of other reducible groups. |

| Zn, NH₄Cl | Hydroxylamine (B1172632) (-NHOH) | Can be used for partial reduction under controlled conditions. |

Selective Reduction of the Nitro Group to Amine

The selective reduction of the nitro group in this compound to an amine is a crucial transformation, yielding 3-(3-amino-4-bromophenyl)propanoic acid. This product is a valuable intermediate in the synthesis of various biologically active molecules and pharmaceuticals. ontosight.ai The challenge in this reaction lies in achieving chemoselectivity, reducing the nitro group without affecting the carboxylic acid or the carbon-bromine bond.

A variety of reagents can be employed for this purpose. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere is a common and effective method. Other reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid, or iron powder in acidic medium (e.g., acetic acid or ammonium (B1175870) chloride solution) are also frequently used for the reduction of aromatic nitro compounds and can be applied here. The choice of reagent and reaction conditions is critical to prevent side reactions, such as hydrodehalogenation (removal of the bromine atom).

Table 1: Reagents for Selective Nitro Group Reduction

| Reagent | Typical Conditions | Advantages | Potential Drawbacks |

|---|---|---|---|

| H2, Pd/C | Methanol (B129727) or Ethanol, room temperature | High efficiency, clean reaction | Potential for hydrodehalogenation |

| SnCl2·2H2O | Concentrated HCl, heat | Good for laboratory scale | Stoichiometric amounts of tin salts produced as waste |

| Fe / NH4Cl | Ethanol/Water, reflux | Inexpensive, environmentally benign | Can require longer reaction times |

Reactions Involving the Nitro Group as a Directing or Activating Group

The nitro group is a strong electron-withdrawing group and exerts a powerful influence on the reactivity of the aromatic ring. In electrophilic aromatic substitution reactions, the nitro group is a meta-director and a strong deactivator. youtube.comyoutube.comlibretexts.org This means that any further electrophilic substitution on the aromatic ring of this compound will be directed to the positions meta to the nitro group (positions 2 and 6 relative to the propanoic acid side chain). However, due to the strong deactivating effect of the nitro group, such reactions are generally difficult to achieve and require harsh conditions.

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group of this compound undergoes a variety of standard transformations.

Esterification and Amidation

Esterification: The carboxylic acid can be readily converted to its corresponding esters through Fischer esterification. masterorganicchemistry.com This involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the ester product, it is common to use an excess of the alcohol or to remove the water formed during the reaction. masterorganicchemistry.com For example, reaction with methanol under acidic conditions would yield methyl 3-(4-bromo-3-nitrophenyl)propanoate.

Amidation: Amides can be synthesized from the carboxylic acid by first converting it to a more reactive derivative, such as an acyl chloride or an activated ester, followed by reaction with an amine. Direct amidation by heating the carboxylic acid with an amine is also possible but often requires high temperatures and may not be suitable for sensitive substrates. Common coupling reagents used for amide bond formation at room temperature include dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Reduction to Alcohols and Oxidation Reactions

Reduction to Alcohols: The carboxylic acid functionality can be reduced to a primary alcohol, yielding 3-(4-bromo-3-nitrophenyl)propan-1-ol. ontosight.ai Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation. It is important to note that LiAlH4 can also reduce the nitro group. Therefore, selective reduction of the carboxylic acid in the presence of the nitro group requires careful selection of reagents. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH3·THF), are often used for the selective reduction of carboxylic acids in the presence of nitro groups.

Oxidation Reactions: The propanoic acid side chain itself is generally resistant to further oxidation under mild conditions. quora.com However, under harsh oxidative conditions, degradation of the side chain could occur. The benzylic position (the carbon atom attached to the aromatic ring) is the most susceptible to oxidation if it contains a C-H bond. In the case of this compound, the benzylic carbon is a CH2 group, which can be oxidized under vigorous conditions, potentially leading to cleavage of the side chain. libretexts.org

Acid-Base Chemistry and Salt Formation

As a carboxylic acid, this compound is an acidic compound and will react with bases to form carboxylate salts. The acidity of the carboxylic acid is influenced by the substituents on the aromatic ring. The electron-withdrawing nitro group is expected to increase the acidity (lower the pKa) of the carboxylic acid compared to the unsubstituted 3-phenylpropanoic acid. nih.gov

Reaction with a base such as sodium hydroxide would yield sodium 3-(4-bromo-3-nitrophenyl)propanoate. These salt forms often exhibit different physical properties, such as increased water solubility, compared to the free acid.

Derivatization Strategies for 3 4 Bromo 3 Nitrophenyl Propanoic Acid

Synthesis of Functionalized Esters and Amides for Targeted Applications

The carboxylic acid moiety of 3-(4-bromo-3-nitrophenyl)propanoic acid is a prime site for derivatization into esters and amides, which can significantly alter the molecule's physicochemical properties and biological activity.

Standard esterification procedures, such as Fischer-Speier esterification using an alcohol in the presence of an acid catalyst, can be employed to generate a variety of esters. For instance, the synthesis of methyl or ethyl esters can be readily achieved. More complex esters can be synthesized using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or by converting the carboxylic acid to an acid chloride followed by reaction with the desired alcohol. The synthesis of phthalimidoethyl esters of halogenated acetic acids has been demonstrated, showcasing a method applicable for creating more elaborate ester derivatives. researchcommons.org

Amide synthesis offers another avenue for functionalization, often leading to compounds with enhanced biological stability. The carboxylic acid can be activated with reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or thionyl chloride before being treated with a primary or secondary amine. A robust methodology for direct amide synthesis involves the reductive amidation of esters with nitro compounds. nih.gov This approach is particularly relevant as it could potentially utilize the inherent nitro group of the parent compound in a one-pot reaction. Another powerful technique is the use of phosphonic acid anhydride (B1165640) (T3P) for amide bond formation, which has been successfully used in the synthesis of phenylalanine amides. nih.gov The direct use of nitroarenes for amide synthesis is an emerging area, with methods involving nickel-based nanocatalysts for the reductive amidation of esters with nitro compounds, a process that could be adapted for intramolecular or intermolecular reactions involving this compound. nih.gov

| Derivative Type | General Synthetic Method | Potential Applications |

| Esters | Fischer-Speier esterification, DCC coupling, Acid chloride formation | Modulation of lipophilicity, prodrugs, fine chemicals |

| Amides | EDC coupling, T3P coupling, Reductive amidation | Enhanced biological stability, peptide mimetics, bioactive compounds |

Development of Conjugates and Prodrugs

The unique substitution pattern of this compound makes it an attractive candidate for the development of conjugates and prodrugs, particularly leveraging the nitro group for targeted activation.

Prodrug strategies often aim to mask the activity of a parent drug until it reaches its target site, where it is then activated by a specific stimulus. The nitro group in this compound can serve as a trigger for activation by nitroreductase enzymes, which are often overexpressed in hypoxic environments, such as those found in solid tumors. nih.govresearchgate.net This bio-reductive activation can convert the nitro group into a hydroxylamine (B1172632) or amine, which can then trigger the release of an active agent. researchgate.net This approach has been explored for various nitroaromatic compounds to develop targeted cancer therapies. nih.govrsc.org

Conjugation strategies can be employed to attach the molecule to other chemical entities, such as targeting ligands or macromolecules, to enhance its therapeutic index. For instance, a ligand-directed nitrophenol carbonate strategy has been reported for the bioconjugation and delivery of a therapeutic payload. nih.gov This involves designing a system where a nitrophenol-containing molecule can selectively bind to a target protein and then release a drug. Such a strategy could be adapted for this compound, where the nitrophenyl moiety plays a crucial role in the delivery mechanism. The development of prodrugs can also aim to improve physicochemical properties and reduce potential genotoxicity associated with nitro compounds. researchgate.net

| Strategy | Key Feature | Activation Mechanism |

| Nitroreductase-activated Prodrug | Presence of a nitro group | Enzymatic reduction in hypoxic conditions |

| Ligand-directed Conjugation | Functional groups for linking | Targeted delivery and release |

| Bioorthogonal Prodrug Activation | Strain-promoted cycloaddition | Spatially and temporally controlled drug release nih.gov |

Incorporation into Complex Molecular Architectures and Heterocyclic Scaffolds

The functional groups on this compound provide multiple points for elaboration into more complex molecular frameworks, including various heterocyclic systems.

The phenylpropanoic acid backbone can be a starting point for the synthesis of a variety of heterocyclic structures. For example, derivatives of phenylpropanoic acid have been used to synthesize 3-[4-(biphenyl-3-ylmethoxy)phenyl]propanoic acid, demonstrating the potential for significant structural elaboration. mdpi.com The presence of the nitro group also opens up possibilities for constructing nitrogen-containing heterocycles. For instance, the synthesis of 5,6,7,8-tetrahydroisoquinolines bearing a nitrophenyl group has been reported, showcasing the utility of nitrophenyl moieties in building complex scaffolds. nih.gov

Multicomponent reactions (MCRs) offer an efficient strategy for assembling complex molecules in a single step. mdpi.com The functional groups of this compound could be exploited in MCRs to generate diverse libraries of compounds. For example, the carboxylic acid could participate in Ugi or Passerini reactions, while the aromatic ring could be involved in reactions leading to fused heterocyclic systems. The synthesis of pyridinopyrimidine derivatives through the Hofmann reaction is another example of how functionalized starting materials can be used to build complex heterocyclic systems. rsc.org

Design and Synthesis of Analogues with Modified Substituent Patterns

Systematic modification of the substituent pattern on the aromatic ring of this compound can lead to the discovery of analogues with improved properties.

The bromo and nitro groups are key modulators of the electronic properties of the aromatic ring and can be replaced or repositioned to fine-tune the molecule's activity. The bromo group can be substituted through various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions, to introduce a wide range of substituents, including alkyl, aryl, or amino groups. Nucleophilic aromatic substitution (SNAr) reactions can also be employed, particularly given the activating effect of the adjacent nitro group. acs.org

The nitro group can be reduced to an amine, which can then be further functionalized through acylation, alkylation, or diazotization followed by substitution. The synthesis of analogues of nitrofurantoin, for example, demonstrates how modifications to a nitro-containing scaffold can lead to new bioactive compounds. nih.gov Furthermore, the synthesis of halohydrin analogues of cryptophycin (B1240208) 1 by opening an epoxide ring illustrates another strategy for creating structural diversity. nih.gov

| Modification Site | Reaction Type | Potential New Substituents |

| Bromo Group | Cross-coupling (e.g., Suzuki) | Alkyl, Aryl, Heteroaryl |

| Bromo Group | Nucleophilic Aromatic Substitution | Alkoxy, Amino, Thiol |

| Nitro Group | Reduction then functionalization | Acylamino, Alkylamino, Azido |

Structure-Activity Relationship (SAR) Driven Derivatization

A systematic investigation of the structure-activity relationship (SAR) is crucial for optimizing the biological activity of derivatives of this compound.

SAR studies on related compounds can provide valuable insights for the rational design of new analogues. For example, studies on nitrophenylaziridines have elucidated the importance of the nitro group's position and other substituents for their tumor-growth inhibitory activity. nih.gov Similarly, SAR studies on adrenergic β-blocking agents related to 1-(4-nitrophenyl)-1-hydroxy-2-isopropylaminoethane (INPEA) have provided a detailed understanding of the structural requirements for β-adrenergic receptor blockade. acs.org

For derivatives of this compound, a focused SAR campaign would involve systematically varying the substituents at the carboxylic acid, bromo, and nitro positions and evaluating their impact on a specific biological target. The lipophilicity, electronic properties, and steric bulk of the substituents would be key parameters to investigate. For instance, replacing the bromo substituent with other halogens or with cyano groups, as demonstrated in SAR studies of quinoline (B57606) derivatives, could significantly impact activity. researchgate.net The position of the nitro group could also be varied to explore its effect on both activity and metabolic stability.

| Structural Feature | Potential Modification | Expected Impact on SAR |

| Carboxylic Acid | Esterification, Amidation | Altered solubility, cell permeability, and metabolic stability |

| Bromo Substituent | Replacement with other halogens or functional groups | Modified electronic properties and binding interactions |

| Nitro Group | Reduction, repositioning, or replacement | Altered redox potential, metabolic activation, and target interactions |

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum of 3-(4-Bromo-3-nitrophenyl)propanoic acid is predicted to show distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region would display a characteristic pattern for a 1,2,4-trisubstituted benzene (B151609) ring. The proton ortho to the bromine and meta to the nitro group (H-5) would likely appear as a doublet. The proton ortho to the nitro group (H-2) would be a doublet, and the proton ortho to the propanoic acid side chain (H-6) would appear as a doublet of doublets. The aliphatic portion of the molecule would show two triplet signals, corresponding to the two methylene (B1212753) (-CH₂-) groups of the propanoic acid chain. The acidic proton of the carboxylic acid group would appear as a broad singlet, typically far downfield.

¹³C-NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, nine distinct signals are expected. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will have chemical shifts influenced by the attached substituents (bromo, nitro, and alkyl groups). The carbon bearing the nitro group (C-3) and the carbon bearing the bromine atom (C-4) are expected to be significantly shifted. The chemical shifts for the aromatic carbons can be estimated by comparison to similar structures like 4-bromo-3-nitrobenzoic acid chemicalbook.com. The two methylene carbons in the propanoic acid side chain will appear in the aliphatic region of the spectrum.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| COOH | 10.0 - 12.0 (broad s) | 175 - 180 |

| -CH₂-COOH | 2.7 - 2.9 (t) | 30 - 35 |

| Ar-CH₂- | 3.0 - 3.2 (t) | 33 - 38 |

| C1 | - | 138 - 142 |

| C2 | 7.8 - 8.0 (d) | 125 - 128 |

| C3 | - | 148 - 152 |

| C4 | - | 120 - 123 |

| C5 | 7.6 - 7.8 (d) | 135 - 138 |

| C6 | 7.4 - 7.6 (dd) | 130 - 133 |

Note: Predicted values are based on standard chemical shift ranges and analysis of related structures. Actual experimental values may vary.

To unambiguously assign the predicted signals and confirm the structure, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent methylene protons of the propanoic acid side chain, and between the aromatic protons on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms in both the aliphatic chain and the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are two or three bonds apart. It is crucial for establishing the connectivity of the molecule. For instance, correlations would be expected from the benzylic protons (Ar-CH₂-) to the aromatic carbons C-1, C-2, and C-6, confirming the attachment point of the propanoic acid side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It can provide information about the preferred conformation of the molecule, for example, the spatial relationship between the propanoic acid side chain and the substituents on the aromatic ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint and identifying the functional groups present.

The IR and Raman spectra of this compound would be characterized by the vibrational modes of its constituent functional groups.

Carboxylic Acid: A very broad O-H stretching band would be expected in the IR spectrum from approximately 2500 to 3300 cm⁻¹. The C=O stretching vibration would appear as a strong, sharp band around 1700-1725 cm⁻¹.

Nitro Group: The nitro group (-NO₂) would exhibit two characteristic stretching vibrations: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

Aromatic Ring: C-H stretching vibrations for the aromatic protons would be observed above 3000 cm⁻¹. C=C stretching vibrations within the ring would appear in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring (1,2,4-trisubstituted) would give rise to a characteristic pattern of C-H out-of-plane bending vibrations in the 800-900 cm⁻¹ region.

Carbon-Bromine Bond: The C-Br stretching vibration is expected to be found in the lower frequency region of the IR spectrum, typically between 500 and 600 cm⁻¹.

Predicted Vibrational Band Assignments

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |

| Nitro Group | Asymmetric N-O Stretch | 1520 - 1560 | Strong |

| Nitro Group | Symmetric N-O Stretch | 1345 - 1385 | Strong |

| Aromatic Ring | C-H Out-of-plane Bend | 800 - 900 | Medium-Strong |

| Carbon-Bromine | C-Br Stretch | 500 - 600 | Medium |

The flexibility of the propanoic acid side chain allows for different rotational conformations (rotamers). These different conformations can sometimes be distinguished by subtle shifts in the vibrational frequencies of the methylene groups or the carbonyl group. By analyzing the spectra, potentially at different temperatures, it may be possible to infer the most stable conformation of the side chain relative to the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation pattern.

For this compound (C₉H₈BrNO₄), the molecular weight is approximately 274.07 g/mol . The mass spectrum would be expected to show a molecular ion peak ([M]⁺). Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak would appear as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. This isotopic signature is a clear indicator of the presence of a single bromine atom in the molecule.

Predicted major fragmentation pathways would likely include:

Loss of the carboxylic acid group (-COOH, 45 Da).

Loss of the nitro group (-NO₂, 46 Da).

Cleavage of the C-Br bond, with loss of a bromine radical (79 or 81 Da).

Benzylic cleavage, resulting in the formation of a stable benzylic cation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, with a molecular formula of C9H8BrNO4, the theoretical exact mass is a critical parameter for its confirmation. Isomers of this compound have an exact mass of 272.96367 Da. nih.gov HRMS analysis can distinguish this compound from others with the same nominal mass but different elemental compositions.

In typical HRMS analysis using soft ionization techniques like Electrospray Ionization (ESI), the compound is observed as protonated or deprotonated adducts. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can further aid in identification.

| Adduct | Predicted m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 273.97096 | 150.9 |

| [M+Na]⁺ | 295.95290 | 160.0 |

| [M-H]⁻ | 271.95640 | 155.7 |

| [M+NH₄]⁺ | 290.99750 | 168.9 |

Fragmentation Pattern Analysis for Structural Confirmation (EI, ESI, MALDI)

Mass spectrometry combined with fragmentation techniques (MS/MS) provides detailed structural information. The choice of ionization method—such as Electron Ionization (EI), Electrospray Ionization (ESI), or Matrix-Assisted Laser Desorption/Ionization (MALDI)—influences the fragmentation pathways.

ESI: As a soft ionization method, ESI typically generates a prominent molecular ion (or adduct), which can then be isolated and fragmented. Expected fragmentation for this compound would include:

Loss of the carboxylic acid group (–COOH, 45 Da).

Loss of the nitro group (–NO₂, 46 Da).

Cleavage of the C-Br bond, with a characteristic isotopic pattern for bromine (⁷⁹Br/⁸¹Br).

Fragmentation of the propanoic acid side chain.

EI: This high-energy technique often results in extensive fragmentation, providing a detailed fingerprint of the molecule. While potentially complex, it can reveal the core structure by identifying stable fragments like the bromonitrophenyl cation.

MALDI: This technique is also a soft ionization method, useful for analyzing non-volatile molecules and minimizing fragmentation if desired, often yielding a strong signal for the intact molecular ion.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to the promotion of electrons to higher energy orbitals. The chromophore in this compound is the substituted benzene ring. The presence of the nitro group (a strong electron-withdrawing group) and the bromine atom, in conjunction with the phenyl ring's π-system, results in characteristic electronic transitions. These transitions, typically π → π* and n → π*, cause strong absorbance in the UV region. For similar aromatic compounds, detection is often effective around 254 nm, a common wavelength used in HPLC UV detectors.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound. A reverse-phase (RP-HPLC) setup is typically employed. sielc.comnih.gov

| Parameter | Description |

|---|---|

| Stationary Phase (Column) | C18 or other nonpolar bonded phase |

| Mobile Phase | A gradient or isocratic mixture of acetonitrile (B52724) and water |

| Additive | A small amount of acid (e.g., formic acid or phosphoric acid) to ensure the carboxylic acid is protonated and gives a sharp peak. sielc.com |

| Detector | UV detector set to a wavelength of high absorbance (e.g., ~254 nm); or a Mass Spectrometer (LC-MS) for peak identification. sielc.com |

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and the polar nature of the carboxylic acid group. However, GC-MS analysis can be performed after converting the compound into a more volatile derivative. nih.gov The most common derivatization method is esterification of the carboxylic acid, for example, by reaction with methanol (B129727) and an acid catalyst to form the corresponding methyl ester.

This methyl ester derivative is significantly more volatile and less polar, making it suitable for GC analysis. The subsequent mass spectrometry analysis provides both high sensitivity and structural confirmation based on the derivative's fragmentation pattern. scispace.com This approach is particularly useful for detecting trace amounts of the compound in complex mixtures. scispace.com

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. These methods provide insights into molecular geometry, energy, and various other properties at the atomic level.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It is often employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For instance, in a study of 4-bromo-3-(methoxymethoxy) benzoic acid, a structurally related compound, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to determine its molecular structure. researchgate.net This level of theory is also commonly used for other bromo-substituted compounds to achieve a good correlation between calculated and experimental data. slideshare.net

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods can be computationally more intensive than DFT but can provide highly accurate predictions of molecular energy and reactivity. For example, a study on p-aminobenzoic acid utilized both DFT and ab initio methods, such as Møller–Plesset perturbation theory (MP2) and composite methods (G3MP2 and CBS), to extract detailed information on the molecule's electronic structure and thermochemistry. researchgate.net

For 3-(4-Bromo-3-nitrophenyl)propanoic acid, ab initio calculations could be used to precisely calculate its total energy, heats of formation, and activation energies for potential reactions. These calculations would provide a deep understanding of the molecule's intrinsic stability and how it might behave in chemical transformations.

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is crucial for explaining chemical bonding and reactivity.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more reactive.

In a study on 5-(3-bromo-4-fluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione, the calculated HOMO-LUMO gap was found to be 3.99 eV, providing insight into its electronic properties. researchgate.net For this compound, the electron-withdrawing nature of the nitro group and the bromine atom would be expected to lower the energy of the LUMO, potentially leading to a smaller HOMO-LUMO gap and increased reactivity.

Table 1: Representative Frontier Molecular Orbital Data for an Analogous Compound Data for 4-bromo-3-(methoxymethoxy) benzoic acid researchgate.net

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.91 |

| LUMO | -1.98 |

The molecular electrostatic potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For a molecule like this compound, the MEP map would likely show negative potential (red and yellow areas) around the oxygen atoms of the nitro and carboxylic acid groups, indicating these as sites for electrophilic attack. The hydrogen atoms would exhibit a positive potential (blue areas).

Reactivity descriptors, such as Fukui functions, provide a more quantitative measure of the reactivity at different atomic sites. These functions indicate which atoms in a molecule are more susceptible to nucleophilic, electrophilic, or radical attack. In the study of 4-bromo-3-(methoxymethoxy) benzoic acid, Fukui functions were calculated to predict the local reactivity of the molecule. researchgate.net

Molecular Modeling and Dynamics Simulations

While specific molecular modeling and dynamics simulations for this compound are not documented, these techniques are invaluable for understanding the behavior of molecules in a condensed phase, such as in solution. Molecular dynamics simulations would allow for the study of the conformational changes of the propanoic acid side chain and the interactions of the molecule with solvent molecules over time.

Quantitative Structure-Activity Relationship (QSAR) studies, which are a form of molecular modeling, correlate the structural or property descriptors of a set of compounds with their biological activity or chemical reactivity. nih.govresearchgate.net Should this compound be part of a series of compounds with known biological activity, QSAR modeling could be employed to predict its activity based on its calculated physicochemical properties.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily determined by the rotation around two key single bonds: the bond connecting the phenyl ring to the propanoic acid side chain (C-C) and the single bonds within the propanoic acid moiety itself. The presence of a bromo and a nitro group on the phenyl ring introduces significant steric and electronic effects that influence the molecule's preferred three-dimensional structure.

A theoretical conformational analysis would map the potential energy surface of the molecule as a function of its dihedral angles. The energy landscape for a molecule like this is often complex, with multiple local energy minima corresponding to different stable conformations. nih.govrsc.org The global minimum represents the most stable conformation of the molecule. The transitions between these minima are separated by energy barriers, the heights of which determine the rate of conformational change. researchgate.netresearchgate.net For substituted 3-phenylpropanoic acids, the rotation of the phenyl group is a key factor. rsc.org The bulky bromine atom and the nitro group ortho to the propanoic acid chain would likely create a significant rotational barrier, restricting the free rotation of the phenyl ring. researchgate.net This restriction can have important implications for how the molecule interacts with its environment, including biological targets.

The energy landscape is not static and can be influenced by the surrounding environment, such as the solvent. nih.gov In a polar solvent, conformations with a larger dipole moment may be stabilized, altering the relative energies of the different conformers.

Table 1: Key Torsional Angles in this compound for Conformational Analysis

| Dihedral Angle | Description | Expected Influence on Conformation |

|---|---|---|

| τ1 (C-C-C-C) | Rotation around the bond connecting the phenyl ring and the propanoic acid chain. | Highly influenced by the steric hindrance from the ortho-nitro group and the bromo group. |

| τ2 (C-C-C=O) | Rotation around the C-C bond adjacent to the carbonyl group. | Determines the orientation of the carboxylic acid group. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. mdpi.com For this compound, an MD simulation would involve calculating the trajectory of each atom over time by solving Newton's equations of motion. This provides a detailed picture of the molecule's dynamic nature, including its vibrational modes, conformational transitions, and interactions with solvent molecules. mdpi.com

Furthermore, MD simulations can be used to study the molecule's flexibility and the timescales of conformational changes. By analyzing the simulation trajectory, one can identify the most populated conformational states and the pathways for transitions between them. This information complements the static picture provided by conformational analysis and is crucial for understanding how the molecule might adapt its shape to bind to a receptor. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govyoutube.com While no specific QSAR studies on this compound were identified, the principles of QSAR can be applied to its analogs to predict their activities. nih.govmdpi.comnih.gov

A QSAR study on a series of related nitroaromatic compounds would involve calculating a set of molecular descriptors for each compound. researchgate.netmdpi.com These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (log P), and electronic properties (e.g., partial charges, dipole moment). acs.org

Table 2: Examples of Molecular Descriptors for QSAR Studies

| Descriptor Type | Example Descriptors | Relevance |

|---|---|---|

| Electronic | Partial atomic charges, Dipole moment, HOMO/LUMO energies | Describe the electronic distribution and reactivity of the molecule. nih.gov |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Quantify the size and shape of the molecule, which can influence binding. |

| Hydrophobic | Log P (octanol-water partition coefficient) | Indicates the lipophilicity of the molecule, affecting its ability to cross cell membranes. |

| Topological | Connectivity indices, Wiener index | Numerical representations of the molecular structure and branching. |

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a mathematical model that correlates the descriptors with the observed biological activity. nih.govnih.gov Such models can then be used to predict the activity of new, untested compounds and to understand which structural features are important for activity. For nitroaromatic compounds, studies have shown that electronegative substitutions can be crucial for polar interactions with biological targets. nih.gov

Molecular Docking Studies for Investigating Ligand-Target Interactions (for analogs)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. nih.gov

In a hypothetical docking study of an analog of this compound, the compound would be placed in the binding site of a target protein, and various possible binding poses would be generated. Each pose is then scored based on a scoring function that estimates the binding affinity. The scoring function typically includes terms for van der Waals interactions, electrostatic interactions, hydrogen bonding, and the desolvation penalty.

The chemical features of this compound suggest several potential key interactions:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein's binding site.

π-π Stacking: The phenyl ring can engage in π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site.

Electrostatic Interactions: The nitro group is strongly electron-withdrawing, creating a partial positive charge on the aromatic ring that can lead to favorable electrostatic interactions.

By analyzing the top-scoring docking poses, researchers can generate hypotheses about how these compounds bind to their target and what structural modifications might improve their affinity and selectivity. nih.gov

Mechanistic Insights into the Biological Activities of this compound Remain Uncharacterized

Comprehensive searches of available scientific literature and databases have revealed a significant lack of published research on the specific biological activities of the chemical compound This compound . Despite its availability from chemical suppliers for research purposes, no detailed in vitro studies, including enzyme inhibition assays, receptor binding profiles, or investigations into its effects on cellular pathways, appear to have been publicly documented.

The compound, identified by its CAS Number 1211311-93-1, is a derivative of propanoic acid. chemicalbook.comnih.gov Its chemical structure, featuring a brominated and nitrated phenyl ring attached to a propanoic acid backbone, suggests potential for biological interactions that could be of interest in drug discovery and biochemical research. However, without experimental data, any discussion of its biological role would be purely speculative.

Detailed investigations are required to elucidate the potential effects of this compound on biological systems. Such studies would typically include:

Enzyme Inhibition and Activation: Determining if the compound can alter the activity of specific enzymes and characterizing the kinetics of these interactions.

Receptor Binding and Modulation: Assessing the compound's ability to bind to various receptors and its potential to act as an agonist, antagonist, or allosteric modulator.

Cellular Pathway Analysis: Investigating the compound's impact on intracellular signaling cascades and metabolic pathways.

At present, there is no information available to populate the requested detailed analysis of its mechanistic insights. Further research is necessary to determine if this compound possesses any significant biological properties.

Mechanistic Insights into Biological Activities Excluding Clinical Outcomes

Cellular Pathway Modulation and Signaling Cascade Investigations (In Vitro/Preclinical)

Effects on Cell Proliferation and Apoptosis (Mechanistic)

Specific mechanistic studies on the effects of 3-(4-Bromo-3-nitrophenyl)propanoic acid on cell proliferation and apoptosis have not been specifically reported. However, the broader class of arylpropanoic acid derivatives has been a subject of interest in cancer research. orientjchem.org For instance, derivatives of 3-hydroxy-2-methylene-3-phenylpropionic acid have been synthesized and evaluated for their biological activities. orientjchem.org

The presence of the nitro group on the phenyl ring is a critical feature. Nitroaromatic compounds often require enzymatic reduction of the nitro group in vivo to exert their biological effects, leading to the formation of reactive and potentially toxic species. This mechanism is a known driver of the antimicrobial and, in some cases, cytotoxic activities of such compounds.

It is plausible that this compound could influence cell signaling pathways involved in proliferation and apoptosis, but further empirical data is required to substantiate this hypothesis.

Investigation of Antioxidant or Anti-inflammatory Pathways

The arylpropanoic acid scaffold is famously associated with non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.org Ibuprofen, chemically 2-(4-isobutylphenyl)propanoic acid, is a prime example. orientjchem.org The anti-inflammatory action of many NSAIDs is mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) biosynthesis. orientjchem.org

The general class of phenylpropanoids is recognized for its antioxidant and anti-inflammatory properties. researchgate.netnih.gov These compounds can mitigate oxidative stress, a condition implicated in the pathogenesis of numerous chronic diseases. While the specific pathways for this compound are not elucidated, it is reasonable to infer that it may share some of the anti-inflammatory and antioxidant mechanisms of its parent class. The bromination of the phenyl ring could also modulate this activity, as halogenation is a common strategy in medicinal chemistry to enhance the potency of bioactive compounds. researchgate.netinformahealthcare.com

Structure-Activity Relationship (SAR) Studies for Biological Effects of Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For arylpropanoic acid derivatives, SAR studies have been crucial in the development of effective anti-inflammatory drugs. orientjchem.org

Key structural features that are often manipulated in SAR studies of this class include:

The Carboxylic Acid Moiety: Derivatization of the carboxylic acid group into esters or amides has been shown to sometimes enhance anti-inflammatory activity while reducing the gastrointestinal side effects commonly associated with the free acid form of NSAIDs. orientjchem.org

The Phenyl Ring Substituents: The nature and position of substituents on the phenyl ring are critical determinants of activity. In the case of this compound, the bromo and nitro groups are expected to significantly influence its electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

The Propanoic Acid Side Chain: Modifications to the length and substitution of the alkyl chain can also impact potency and selectivity.

A hypothetical SAR study on derivatives of this compound could involve the synthesis and evaluation of analogs with variations at these key positions. For example, altering the position of the bromo and nitro groups, replacing them with other halogens or electron-withdrawing/donating groups, or modifying the propanoic acid side chain could all provide valuable insights into the SAR for this scaffold. The table below illustrates potential modifications that could be explored in an SAR study.

| Modification Area | Example of Modification | Potential Impact on Activity |

| Phenyl Ring | Isomeric variations of bromo and nitro groups | Altered electronic and steric properties, potentially affecting target binding |

| Phenyl Ring | Replacement of nitro group with other electron-withdrawing groups (e.g., -CN, -CF3) | Modulation of acidity and reactivity |

| Phenyl Ring | Replacement of bromo group with other halogens (e.g., -Cl, -F) | Changes in lipophilicity and halogen bonding potential |

| Carboxylic Acid | Conversion to esters, amides, or hydrazides | Improved pharmacokinetic properties, reduced acidity-related side effects |

| Propanoic Acid Chain | Introduction of substituents on the alpha or beta carbons | Steric hindrance or additional binding interactions |

Pharmacophore Modeling and Rational Ligand Design Principles

Pharmacophore modeling is a computational approach used in drug discovery to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. This model can then be used to screen virtual libraries of compounds to find new, potentially active molecules or to guide the design of novel derivatives with improved properties.

For a compound like this compound, a pharmacophore model could be developed based on its known or hypothesized biological target. The key features of its pharmacophore would likely include:

A hydrophobic/aromatic center corresponding to the substituted phenyl ring.

A hydrogen bond acceptor feature from the nitro group.

A hydrogen bond donor/acceptor and negative ionizable feature from the carboxylic acid group.

A halogen bond donor from the bromo group.

The relative spatial arrangement of these features would be critical for its interaction with a target protein. Rational ligand design based on such a pharmacophore model would involve designing new molecules that retain this optimal spatial arrangement while modifying other parts of the structure to improve properties like solubility, metabolic stability, or oral bioavailability. For instance, if the nitro group is found to be crucial for activity but also contributes to toxicity, medicinal chemists might aim to replace it with a bioisostere that retains the desired electronic and hydrogen-bonding properties but has a better safety profile.

The principles of rational ligand design would guide the optimization of this lead compound into a potential drug candidate by iteratively designing, synthesizing, and testing new derivatives based on the insights gained from SAR and pharmacophore modeling.

Emerging Applications and Future Research Directions

Role as a Key Intermediate in Multi-step Organic Syntheses

The chemical structure of 3-(4-Bromo-3-nitrophenyl)propanoic acid makes it a valuable intermediate for the synthesis of a wide range of more complex organic molecules, particularly heterocyclic compounds. The presence of three distinct functional groups—a carboxylic acid, a nitro group, and a bromine atom—offers multiple reaction sites that can be addressed sequentially or in one-pot procedures.

The propanoic acid side chain can be used to construct ring systems. For instance, similar 3-aroylprop-2-enoic acids are known precursors for pyridazinone derivatives when treated with hydrazine (B178648). ekb.eg The carboxylic acid functionality of this compound could potentially undergo intramolecular cyclization reactions under specific conditions to form new ring structures.

Furthermore, the bromo and nitro groups on the aromatic ring are key handles for modification. The bromine atom can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds. The nitro group, being strongly electron-withdrawing, activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. ekb.egrsc.org This effect facilitates the displacement of the bromine atom by various nucleophiles. For example, studies on 3-bromo-9-nitrobenzanthrone have shown that the presence of a nitro group significantly enhances the rate of nucleophilic substitution of the bromine atom by secondary cyclic amines. nih.gov This principle suggests that this compound could readily react with various nucleophiles to introduce diverse functional groups.